molecular formula C18H16N6O3S2 B426850 ethyl4-cyano-3-methyl-5-[({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-2-thiophenecarboxylate

ethyl4-cyano-3-methyl-5-[({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-2-thiophenecarboxylate

Cat. No.: B426850
M. Wt: 428.5g/mol
InChI Key: SSOPJEYHIRYURX-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-3-methyl-5-[({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-2-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by its unique structure, which includes a thiophene ring, a cyano group, and a pyridinyl-triazolyl moiety. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl4-cyano-3-methyl-5-[({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the initial formation of the thiophene ring, followed by the introduction of the cyano group and the pyridinyl-triazolyl moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring consistent product quality. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-3-methyl-5-[({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potential biological activities.

Scientific Research Applications

Ethyl 4-cyano-3-methyl-5-[({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-2-thiophenecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl4-cyano-3-methyl-5-[({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-2-thiophenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate: A similar thiophene derivative with different substituents.

    4H-Pyran-3-carboxylic acid, 6-amino-5-cyano-2,4-diphenyl-ethyl ester: Another compound with a pyran ring and cyano group.

Uniqueness

Ethyl 4-cyano-3-methyl-5-[({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-2-thiophenecarboxylate stands out due to its unique combination of functional groups and structural features, which contribute to its distinct reactivity and potential biological activities. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C18H16N6O3S2

Molecular Weight

428.5g/mol

IUPAC Name

ethyl 4-cyano-3-methyl-5-[[2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]thiophene-2-carboxylate

InChI

InChI=1S/C18H16N6O3S2/c1-3-27-17(26)14-10(2)12(8-19)16(29-14)21-13(25)9-28-18-22-15(23-24-18)11-4-6-20-7-5-11/h4-7H,3,9H2,1-2H3,(H,21,25)(H,22,23,24)

InChI Key

SSOPJEYHIRYURX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)CSC2=NNC(=N2)C3=CC=NC=C3)C#N)C

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)CSC2=NNC(=N2)C3=CC=NC=C3)C#N)C

Origin of Product

United States

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